molecular formula C10H13NO3S B12443799 2,3,4-Trimethoxybenzenecarbothioamide

2,3,4-Trimethoxybenzenecarbothioamide

Cat. No.: B12443799
M. Wt: 227.28 g/mol
InChI Key: KBXUOHZHHFXVDI-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzenecarbothioamide is an organic compound with the molecular formula C10H13NO3S It is a derivative of benzenecarbothioamide, where three methoxy groups are attached to the benzene ring at positions 2, 3, and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxybenzenecarbothioamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a thioamide group using reagents such as ammonium thiocyanate in the presence of a catalyst like hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Raw Materials: Using readily available and cost-effective raw materials like 2,3,4-trimethoxybenzaldehyde.

    Catalysts and Reagents: Employing efficient catalysts and reagents to optimize yield and purity.

    Purification: Utilizing techniques such as recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxybenzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trimethoxybenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxybenzenecarbothioamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxybenzaldehyde: A precursor in the synthesis of 2,3,4-Trimethoxybenzenecarbothioamide.

    2,3,4-Trimethoxybenzoic Acid: Another derivative with similar structural features.

    2,3,4-Trimethoxybenzylamine: A related compound with an amine group instead of a thioamide.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its thioamide group differentiates it from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2,3,4-trimethoxybenzenecarbothioamide

InChI

InChI=1S/C10H13NO3S/c1-12-7-5-4-6(10(11)15)8(13-2)9(7)14-3/h4-5H,1-3H3,(H2,11,15)

InChI Key

KBXUOHZHHFXVDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=S)N)OC)OC

Origin of Product

United States

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